molecular formula C10H5BrN2 B3034617 5-Bromoquinoline-3-carbonitrile CAS No. 1974296-18-8

5-Bromoquinoline-3-carbonitrile

Cat. No.: B3034617
CAS No.: 1974296-18-8
M. Wt: 233.06 g/mol
InChI Key: PIOIKNIQZCHACX-UHFFFAOYSA-N
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Description

5-Bromoquinoline-3-carbonitrile is a highly active chemical compound with the molecular formula C10H5BrN2 and a molecular weight of 233.06 g/mol. This compound has gained significant attention in the scientific community due to its potential implications in various fields of industry and research.

Preparation Methods

The synthesis of quinoline derivatives, including 5-Bromoquinoline-3-carbonitrile, has been extensively studied. Various methods have been developed to achieve efficient and high-yield synthesis. Some of the notable methods include:

    Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction, resulting in reduced reaction times and increased yields.

    Solvent-Free Conditions: Reactions conducted under solvent-free conditions are environmentally friendly and often result in higher yields.

    Catalyst-Based Methods: The use of catalysts, such as nanostructured TiO2, has been reported to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

5-Bromoquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromoquinoline-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound is utilized in the development of new materials and industrial processes.

Comparison with Similar Compounds

5-Bromoquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.

    Chloroquine: A well-known antimalarial drug that contains a quinoline moiety.

    Quinoline-3-carbonitrile: A similar compound without the bromine substitution, used in various chemical and biological studies.

The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical and biological properties compared to other quinoline derivatives .

Properties

IUPAC Name

5-bromoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-2-1-3-10-8(9)4-7(5-12)6-13-10/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOIKNIQZCHACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C#N)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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